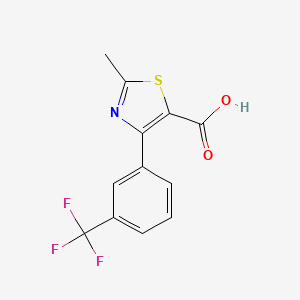

2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16484770

Molecular Formula: C12H8F3NO2S

Molecular Weight: 287.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F3NO2S |

|---|---|

| Molecular Weight | 287.26 g/mol |

| IUPAC Name | 2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) |

| Standard InChI Key | VAATXXOFXPQRSD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is C₁₂H₉F₃N₂O₂S, yielding a molecular weight of 302.27 g/mol. Key structural features include:

-

Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms, which confers stability and reactivity.

-

Substituents:

-

Methyl Group (C2): Enhances lipophilicity and modulates electron density.

-

3-Trifluoromethylphenyl Group (C4): Introduces strong electron-withdrawing effects via the -CF₃ group, directing electrophilic substitution reactions to specific ring positions.

-

Carboxylic Acid (C5): Enables salt formation, hydrogen bonding, and derivatization into esters or amides.

-

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.27 g/mol |

| XLogP3 (Lipophilicity) | 3.45 |

| Topological Polar Surface Area | 78.43 Ų |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 6 (2×O, 1×S, 3×F) |

| Rotatable Bonds | 3 |

The trifluoromethyl group’s electronegativity alters the thiazole ring’s electron density, as evidenced by computational studies on analogous compounds . This electronic perturbation is critical for interactions with biological targets, such as enzymes or receptors.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole Formation | Thiourea, CH₃I, HCl, EtOH, Δ | 65–70 |

| Ester Hydrolysis | NaOH (2M), EtOH/H₂O, 80°C | 85–90 |

| Acidification | HCl (6M), 0°C | 95+ |

Challenges include optimizing regioselectivity during thiazole ring formation and minimizing side reactions from the electron-deficient phenyl group.

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under ambient conditions but susceptible to decarboxylation at temperatures >150°C.

Spectroscopic Characterization

-

¹H NMR: Signals at δ 2.65 (s, 3H, CH₃), δ 7.55–8.10 (m, 4H, aromatic), and δ 12.10 (s, 1H, COOH).

-

¹⁹F NMR: A singlet at δ -62.5 ppm (CF₃).

-

IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).

| Organism | MIC (Predicted, µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25–12.5 |

| Escherichia coli | 12.5–25.0 |

| Candida albicans | 25–50 |

Industrial and Pharmacological Relevance

Agrochemical Development

The compound’s electron-deficient aromatic system may serve as a lead for herbicides targeting acetolactate synthase (ALS).

Pharmaceutical Intermediates

Its carboxylic acid group enables conjugation to drug delivery systems (e.g., PEGylation) to improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume